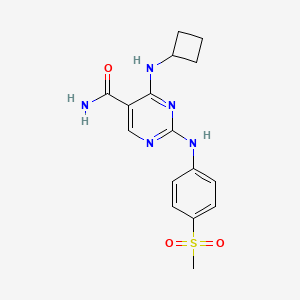
4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclobutylamino group: This step may involve nucleophilic substitution reactions.
Attachment of the 4-methylsulfonylanilino group: This can be done through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Formation of the carboxamide group: This step may involve amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced analogs.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of an enzyme.
Modulating receptor function: By acting as an agonist or antagonist.
Interfering with protein-protein interactions: By binding to specific protein domains.
類似化合物との比較
Similar Compounds
4-(cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide: Lacks the sulfonyl group.
4-(cyclobutylamino)-2-(4-chloroanilino)pyrimidine-5-carboxamide: Contains a chloro group instead of a methylsulfonyl group.
4-(cyclobutylamino)-2-(4-nitroanilino)pyrimidine-5-carboxamide: Contains a nitro group instead of a methylsulfonyl group.
Uniqueness
The presence of the 4-methylsulfonylanilino group in 4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide may confer unique properties, such as increased solubility, enhanced biological activity, or improved pharmacokinetic profile.
特性
分子式 |
C16H19N5O3S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H19N5O3S/c1-25(23,24)12-7-5-11(6-8-12)20-16-18-9-13(14(17)22)15(21-16)19-10-3-2-4-10/h5-10H,2-4H2,1H3,(H2,17,22)(H2,18,19,20,21) |
InChIキー |
TUWUHYAHQFSQIB-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
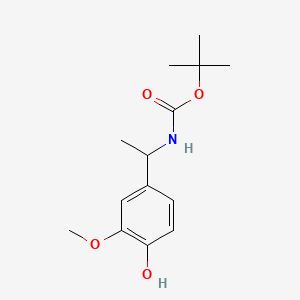
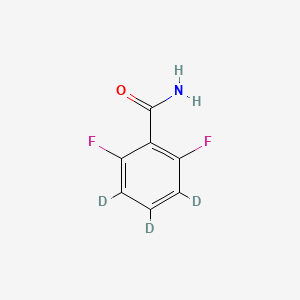
![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
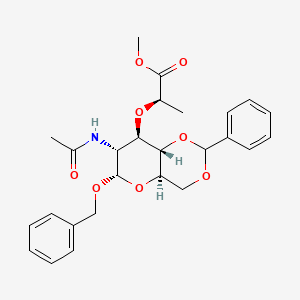
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
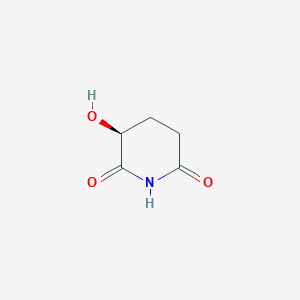

![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)

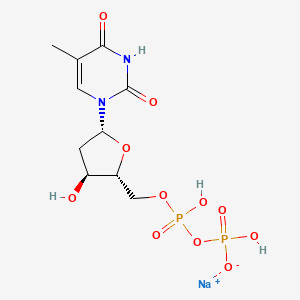
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
